Dehydroclindamycin
Description
Contextualization within Lincosamide Antibiotic Research
Dehydroclindamycin is structurally related to clindamycin (B1669177), a prominent semi-synthetic antibiotic belonging to the lincosamide class. veeprho.com Lincosamides, which also include the prototype lincomycin (B1675468), are a small group of antibiotics known for their efficacy against Gram-positive bacteria and anaerobic bacteria. researchgate.netclevelandclinic.org They function by inhibiting bacterial protein synthesis, binding to the 50S subunit of the bacterial ribosome to prevent the elongation of peptide chains. google.comwikipedia.org Clindamycin is valued in clinical settings, often as an alternative for patients with penicillin allergies, and is used to treat a variety of infections. researchgate.netwikipedia.org The study of compounds like this compound is an integral part of the broader research into lincosamides, which aims to understand their synthesis, mechanisms of action, and potential for modification. nih.govnih.gov
Role as a Key Impurity or Related Substance of Clindamycin in Analytical Research
In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. This compound is recognized as a process-related impurity and a potential degradation product found in clindamycin hydrochloride raw materials. allmpus.comnih.gov Its presence necessitates the development and validation of sensitive analytical methods to ensure that clindamycin products meet stringent quality standards.
The detection and quantification of this compound and its phosphate (B84403) ester form are crucial aspects of quality control. google.compharmaffiliates.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods employed for this purpose. eco-vector.comnih.gov These methods allow for the separation and identification of this compound from the parent drug and other related substances. google.comcore.ac.uk The development of these analytical procedures is essential for monitoring the purity of clindamycin during its synthesis, purification, and storage. synzeal.com A patent has been filed for a preparation method aimed at reducing or removing this compound from clindamycin hydrochloride to improve the quality of the final pharmaceutical product. google.com
| Identifier | Value |
|---|---|
| CAS Number | 1440605-51-5 veeprho.comchemicalbook.com |
| Molecular Formula | C18H31ClN2O5S allmpus.comsynzeal.com |
| Molecular Weight | 422.97 g/mol chemicalbook.com |
| IUPAC Name | Methyl 7-Chloro-6, 7, 8-trideoxy-6-[[[(2S)-1-methyl-4-propylidene-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside veeprho.com |
| Compound | Reported Biological Activity | Source |
|---|---|---|
| This compound | Exhibits antibacterial activity, but lower than clindamycin hydrochloride. nih.gov | Sun, Q., et al. (2014). Journal of Separation Science. nih.gov |
| Clindamycin Hydrochloride | Potent antibacterial activity against Gram-positive cocci and anaerobic bacteria. researchgate.netgoogle.com | Multiple Sources |
Structure
2D Structure
Properties
Molecular Formula |
C18H31ClN2O5S |
|---|---|
Molecular Weight |
423.0 g/mol |
IUPAC Name |
N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-1-methyl-4-propyl-2,5-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h7,9,11-16,18,22-24H,5-6,8H2,1-4H3,(H,20,25) |
InChI Key |
RMQIGGGBJDZABU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl |
Origin of Product |
United States |
Sophisticated Analytical and Characterization Techniques for Dehydroclindamycin
Advanced Chromatographic Separation Methods
Chromatographic techniques are fundamental for separating complex mixtures and isolating individual components, including impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone in pharmaceutical analysis due to its versatility, sensitivity, and ability to separate non-volatile and thermally labile compounds. For Dehydroclindamycin and related substances, reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing C18 stationary phases. Method development often involves optimizing mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation and resolution of impurities.
Column Selection: Reversed-phase C18 columns, such as Diamonsil ODS C18 (5µm, 250×4.6mm) google.com, Kinetex C18 (150 × 4.60 mm; 5 µm i.d.) researchgate.net, or Kromasil 100-5C18 ijpsonline.com, are frequently used.
Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The pH of the mobile phase is a critical parameter that can significantly influence the separation and peak shape, as demonstrated by studies that optimized mobile phase pH values for clindamycin (B1669177) analysis google.com. For instance, a mobile phase might comprise 20% acetonitrile (B52724) with 0.1% ammonia (B1221849) water, adjusted to a specific pH with formic acid google.com. Other common mobile phases include phosphate (B84403) buffer and acetonitrile mixtures researchgate.netijpsonline.com.
Detection: Detection is commonly performed using UV-Vis spectrophotometry, with detection wavelengths typically set around 210 nm google.com, 240 nm researchgate.net, or 206 nm ijpsonline.com, depending on the chromophoric properties of the analytes.
Operational Parameters: Typical flow rates range from 1.0 mL/min google.com to 1.2 mL/min researchgate.netijpsonline.com, with column temperatures maintained at around 25°C google.com or 40°C researchgate.net.
Table 1: Typical HPLC Parameters for this compound Analysis
| Parameter | Example 1 google.com | Example 2 researchgate.net | Example 3 ijpsonline.com |
| Column | Diamonsil ODS C18 (5µm, 250×4.6mm) | Kinetex C18 (150 × 4.60 mm; 5 µm i.d.) | Kromasil 100-5C18 |
| Mobile Phase | 20% ACN, 0.1% NH₄OH, HCOOH to pH 4.90 | Phosphate buffer (pH 6) : ACN (50:50, v/v) | Sodium phosphate buffer : ACN (75:25; pH 3.5) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.2 mL/min |
| Detection Wavelength | 210 nm | 240 nm | 206 nm |
| Column Temperature | 25°C | 40°C | Not specified |
| Application | Analysis of related substances/impurities | Determination of clindamycin in plasma | Quantitative analysis of azelaic acid |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. This is achieved through the use of smaller particle size columns (sub-2 µm) and higher operating pressures mdpi.comijsrtjournal.comresearchgate.netijfmr.com. While specific UPLC methods tailored exclusively for this compound are not extensively detailed in the provided literature, UPLC is widely recognized as a powerful tool for pharmaceutical quality control, method development, impurity profiling, and high-throughput analysis of small molecules mdpi.comijsrtjournal.com. Its ability to achieve faster separations and higher resolution makes it highly suitable for the comprehensive analysis of drug substances and their related impurities, including those associated with this compound.
Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate charged analytes in a buffer-filled capillary libretexts.org. It offers high separation efficiency and can be complementary to chromatographic methods. While direct applications of CE for this compound are less common in the provided texts, CE has been mentioned as a method for analyzing drug impurities google.com. Furthermore, CE coupled with specific detection methods, such as end-column electrochemiluminescence, has been employed for the detection of clindamycin researchgate.net. CE's ability to resolve compounds based on their electrophoretic mobility, charge-to-size ratio, and electroosmotic flow makes it a valuable technique for specific analytical challenges libretexts.orgnih.govojp.gov.
Mass Spectrometric Approaches for Structural Elucidation and Quantification
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, provides powerful capabilities for identifying and quantifying compounds, as well as elucidating their structures through fragmentation analysis.
LC-MS techniques combine the separation power of liquid chromatography with the sensitive detection and mass analysis capabilities of mass spectrometry. These hyphenated techniques are indispensable for impurity profiling and structural identification.
LC-MS for this compound Identification: LC-MS methods have been employed to analyze clindamycin phosphate raw materials to identify and quantify this compound google.comgoogle.com. By analyzing the relative retention times and molecular weights of components, this compound can be detected and characterized within complex mixtures.
LC-MS/MS for Impurity Profiling: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used approach for the identification and quantification of related substances and degradation products of clindamycin, which are also relevant for this compound analysis researchgate.netnih.govnih.gov. Electrospray Ionization (ESI) is a common ionization source, typically operated in positive ion mode, to generate protonated or quasi-molecular ions researchgate.netnih.govnih.govmdpi.com. Techniques like Quadrupole Time-of-Flight (Q-TOF) MS can be utilized for high-resolution mass measurements nih.gov.
Tandem mass spectrometry (MS/MS) is crucial for structural elucidation, providing detailed information about the fragmentation patterns of molecules. By fragmenting precursor ions and analyzing the resulting product ions, the structure and identity of this compound and its related compounds can be confirmed.
Fragmentation Analysis: Studies on clindamycin and its derivatives have identified characteristic fragmentation pathways. These often involve neutral losses of specific molecular fragments. For clindamycin and related compounds, diagnostic fragments include neutral losses of H₂O, HCl, methanethiol, and 2-methylthio-ethenol researchgate.netnih.gov. Additionally, specific residue ions, such as 3-propyl-N-methylpyrrolidine and 3-ethyl-N-methylpyrrolidine, have been observed and are useful for the identification of lincosamide antibiotics researchgate.netnih.gov.
Identification of Related Substances: MS/MS data, obtained through techniques like Collision-Induced Dissociation (CID), allows for the identification of various related substances and impurities. For example, in the analysis of clindamycin phosphate, LC-ESI-MS/MS has been instrumental in simultaneously identifying compounds such as lincomycin (B1675468), 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, clindamycin B, and clindamycin B-2-phosphate researchgate.netnih.gov.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for obtaining precise mass measurements of molecules, enabling the determination of their elemental composition researchgate.netbioanalysis-zone.comthermofisher.com. Unlike low-resolution mass spectrometry, HRMS instruments possess the capability to resolve ions with minute mass differences, thereby distinguishing between compounds that may share the same nominal mass but possess different molecular formulas researchgate.netbioanalysis-zone.com. This high degree of accuracy is critical for unambiguous identification and characterization of chemical entities. For this compound, HRMS allows for the confirmation of its exact mass, which directly supports the verification of its molecular formula.
The molecular formula of this compound is established as C₁₈H₃₁ClN₂O₅S nih.gov. Utilizing HRMS, its computed exact mass has been determined to be 422.1642210 Da nih.gov. This precise mass measurement is a cornerstone for confirming the integrity and identity of this compound.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₃₁ClN₂O₅S |
Spectroscopic Characterization Techniques for Molecular Confirmation
Spectroscopic methods play a vital role in confirming the molecular structure and identity of chemical compounds. These techniques probe the interaction of molecules with electromagnetic radiation, providing detailed information about their electronic structure, functional groups, and atomic arrangements. For this compound, spectroscopic characterization ensures its structural integrity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone technique for structural elucidation in organic chemistry ipb.ptvanderbilt.edu. It provides detailed insights into the chemical environment of hydrogen and carbon atoms within a molecule, including their connectivity and relative spatial orientation. By analyzing characteristic chemical shifts, coupling constants, and signal intensities, researchers can assign specific resonances to individual atoms or functional groups, thereby building a comprehensive structural map of the compound ipb.ptmestrelab.com. Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), further enhance the ability to confirm complex structural assignments and establish atom connectivity, which is crucial for molecules like this compound ipb.pt. While specific published NMR data for this compound was not detailed in the provided search results, the principles of NMR are fundamental for its structural confirmation.
UV-Visible Spectroscopy Applications
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum azooptics.comtechnologynetworks.com. This absorption is related to electronic transitions within the molecule, making it sensitive to the presence of chromophores (light-absorbing functional groups) azooptics.combspublications.net. The wavelength of maximum absorbance (λmax) is a characteristic property of a compound, serving as a key identifier and enabling quantitative analysis through the Lambert-Beer law azooptics.comtechnologynetworks.comdigimat.inresearchgate.net. UV-Vis spectroscopy can be applied to this compound for qualitative identification by comparing its spectrum to reference standards and for quantitative determination of its concentration in various matrices azooptics.comtechnologynetworks.comdigimat.inresearchgate.net. It is also valuable for assessing the purity of the compound, as impurities may exhibit distinct absorption profiles digimat.inbiomedres.us.
Impurity Profiling and Quantitative Analysis in Related Chemical Entities
Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety, efficacy, and quality of drug substances and products biomedres.usresolvemass.caijrti.orgpharmainfo.in. This process involves the systematic detection, identification, characterization, and quantification of any extraneous substances that may be present in the active pharmaceutical ingredient (API) or its formulations. Impurities can originate from various sources, including synthesis byproducts, residual starting materials, degradation products, or excipients biomedres.uspharmainfo.in.
Advanced analytical techniques, most notably hyphenated methods like Liquid Chromatography-Mass Spectrometry (LC-MS), are extensively employed for impurity profiling due to their high sensitivity, specificity, and ability to provide structural information about impurities resolvemass.caijrti.orgresearchgate.net. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is also a standard method for separating and quantifying impurities in pharmaceutical samples biomedres.uspharmainfo.inresearchgate.net. For this compound, impurity profiling would focus on identifying and quantifying any structurally related compounds or degradation products that might be present. Quantitative analysis, typically performed using validated chromatographic methods, is essential for determining the precise concentration of this compound and ensuring it meets established quality standards.
Compound Name List
this compound
Clindamycin
Clindamycin Phosphate
Clindamycin Sulfoxide
Clindamycin Hydrochloride Monohydrate
Clindamycin Palmitate Hydrochloride
Clindamycin B HCl Salt
N-Desmethyl Clindamycin
epi-Clindamycin Hydrochloride
Clindamycin Impurity 47
this compound 2-Phosphate E/Z Mixture
this compound E/Z Mixture
Elucidation of Biochemical and Molecular Mechanisms of Action
Ribosomal Binding and Protein Synthesis Inhibition Studies
There is no available research detailing the binding of Dehydroclindamycin to bacterial ribosomes or its specific effects on protein synthesis.
Molecular Interactions with Bacterial Ribosomal Subunits (e.g., 50S, 23S rRNA)
Scientific literature does not provide data on the molecular interactions between this compound and the 50S or 23S rRNA ribosomal subunits. For its parent compound, Clindamycin (B1669177), studies have identified specific nucleotide interactions within the 23S rRNA that are crucial for its inhibitory effect. nih.gov
Comparative Analysis of this compound's Biological Activity with Clindamycin
No studies were found that directly compare the biological activity of this compound with that of Clindamycin. Such a comparative analysis would be necessary to understand its relative potency and spectrum of activity. nih.gov
Mechanistic Insights into Potential Antimicrobial Properties
There are no mechanistic insights available in the current body of scientific literature regarding the potential antimicrobial properties of this compound. While derivatives of Clindamycin have been investigated for broad-spectrum antibacterial properties, this research does not specifically name or detail the mechanism of this compound. mdpi.com
Microbial Biotransformation and Metabolic Fate Investigations
Identification of Microbial Enzymes Involved in Dehydroclindamycin Biotransformation
Specific microbial enzymes directly responsible for the biotransformation of this compound have not been widely reported in the available literature. Generally, microbial biotransformation involves a diverse array of enzymes capable of catalyzing various chemical modifications of organic compounds nmb-journal.cominteresjournals.orgslideshare.netnih.govnih.gov. These enzymes include oxidoreductases (e.g., monooxygenases, dioxygenases, dehydrogenases), hydrolases (e.g., esterases, amidases), lyases, transferases (e.g., glycosyltransferases, acetyltransferases), and isomerases. The identification of enzymes involved in the biotransformation of a compound like this compound would typically require isolating microorganisms that exhibit activity against it, followed by biochemical characterization of the enzymatic machinery responsible for the observed transformations. Techniques such as enzyme assays, gene cloning, and protein expression could be employed to identify and characterize these specific biocatalysts.
Pathways of Microbial Conversion and Modification of this compound Precursors
Detailed microbial conversion pathways for this compound are not extensively documented in the provided search results. Microbial biotransformation pathways are complex sequences of enzymatic reactions that modify a substrate, leading to the formation of various metabolites. These pathways can involve functional group modifications such as oxidation, reduction, hydrolysis, or conjugation, as well as more complex reactions like ring cleavage or dehalogenation nmb-journal.cominteresjournals.orgslideshare.net. For a compound like this compound, potential biotransformation pathways could theoretically involve modifications to its chemical structure through enzymatic action by microorganisms. However, without specific research findings, these pathways remain speculative.
Role of Specific Microbial Strains in Biotransformation Processes
The scientific literature does not widely specify particular microbial strains known for their significant role in the biotransformation of this compound. Microorganisms, including bacteria, fungi, and yeasts, possess a vast repertoire of enzymes that enable them to metabolize a wide range of organic compounds nmb-journal.cominteresjournals.orgslideshare.netnih.govnih.gov. These capabilities are often screened from diverse environmental sources or selected from known microbial collections. Identifying specific strains relevant to this compound biotransformation would necessitate screening efforts to detect microbial communities or isolated strains capable of metabolizing or degrading the compound.
Metabolomics Approaches to Elucidate Biotransformation Products
Metabolomics offers a powerful approach to comprehensively identify and quantify the metabolites generated during microbial biotransformation processes. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in profiling the complete set of metabolites present in a biological sample nih.govupf.edumetabolomicsworkbench.orgcmbio.io. These methods allow researchers to map out the metabolic fate of a compound by detecting and characterizing its breakdown products or modified derivatives. While metabolomics is a critical tool for understanding biotransformation, specific metabolomic studies focusing on this compound were not identified within the provided search results. Such studies would typically involve incubating this compound with specific microbial cultures and then analyzing the resulting mixture using high-throughput analytical platforms to identify all generated metabolites.
Data Tables
Due to the absence of specific research findings detailing the microbial biotransformation of this compound in the provided search results, it is not possible to generate data tables presenting detailed research findings, enzyme activities, conversion rates, or identified metabolites.
Compound List
this compound
Investigation of Antimicrobial Resistance Mechanisms and Overcoming Strategies
Biochemical Resistance Mechanisms in Bacterial Pathogens
Bacteria have evolved sophisticated biochemical strategies to counteract the effects of lincosamide antibiotics, a class of drugs to which Dehydroclindamycin belongs. These resistance mechanisms can be broadly categorized into three main types: enzymatic modification of the antibiotic, alteration of the drug's target site within the bacterial cell, and active removal of the antibiotic from the cell. futurelearn.comnews-medical.netnih.gov
Enzymatic Inactivation or Modification of Lincosamide Structures
One of the primary ways bacteria resist lincosamides is by producing enzymes that chemically modify and inactivate the antibiotic molecule. The most significant of these are the lincosamide nucleotidyltransferases. nih.govrcsb.org These enzymes catalyze the transfer of a nucleotide, typically an adenylyl group from ATP, to a hydroxyl group on the lincosamide structure. rcsb.orgnih.gov This modification prevents the antibiotic from binding to its ribosomal target, thereby rendering it ineffective. rcsb.org
Several genes encoding these enzymes have been identified, with linA and linB being among the most well-characterized. nih.govnih.gov The enzymes encoded by these genes, Lnu(A) and Lnu(B) respectively, can adenylate lincosamides at different positions. rcsb.org While this mechanism confers resistance specifically to lincosamides, the efficiency of inactivation can vary between different lincosamide derivatives. nih.govreactgroup.org For instance, studies on the LinA enzyme have shown different kinetics for the inactivation of lincomycin (B1675468) versus clindamycin (B1669177). nih.gov
| Enzyme Family | Gene(s) | Mechanism of Action | Effect on Lincosamides |
| Lincosamide Nucleotidyltransferases | lnuA (linA), lnuB (linB) | Covalent addition of a nucleotide (adenylation) to the antibiotic molecule. | Structural modification prevents the binding of the lincosamide to the bacterial ribosome, leading to inactivation of the drug. |
Target Site Modification Mechanisms (e.g., Ribosomal Methylation)
The most prevalent mechanism of resistance to lincosamides involves the modification of their target site, the 50S ribosomal subunit. futurelearn.comnews-medical.net Lincosamides function by binding to the 23S rRNA component of this subunit, interfering with protein synthesis. mdpi.comnih.gov Bacteria can acquire resistance by producing enzymes called methyltransferases that add methyl groups to specific adenine (B156593) residues within the 23S rRNA, most notably at position A2058 (E. coli numbering). frontiersin.orgijprajournal.comnih.gov
This methylation, typically carried out by enzymes encoded by the erm (erythromycin ribosome methylase) genes, leads to a conformational change in the ribosome. nih.govamazonaws.com This change reduces the binding affinity of not only lincosamides but also macrolides and streptogramin B antibiotics. frontiersin.orgamazonaws.com This phenomenon is known as MLSB cross-resistance, which can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducing agent like erythromycin). amazonaws.commdpi.com Another methyltransferase, encoded by the cfr gene, can also confer resistance by methylating a different residue, A2503, on the 23S rRNA, which also affects the binding of multiple classes of ribosome-targeting antibiotics. ijprajournal.com
| Resistance Mechanism | Gene(s) | Enzyme | Target Site | Consequence |
| Ribosomal Methylation | ermA, ermC, ermB | Erythromycin Ribosome Methylase | Adenine A2058 in 23S rRNA | Reduced binding affinity of macrolides, lincosamides, and streptogramin B (MLSB phenotype). |
| Ribosomal Methylation | cfr | Cfr Methyltransferase | Adenine A2503 in 23S rRNA | Reduced binding of phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics. |
Genetic Determinants and Horizontal Gene Transfer in this compound Resistance
The genes responsible for lincosamide resistance are often located on mobile genetic elements (MGEs), which are segments of DNA that can move within a genome or be transferred between bacteria. nih.govnews-medical.net These elements, such as plasmids and transposons, are crucial in the rapid dissemination of antibiotic resistance among bacterial populations, a process known as horizontal gene transfer (HGT). futurelearn.comnews-medical.netresearchgate.net
The primary mechanisms of HGT are:
Conjugation: The transfer of genetic material, typically plasmids, between bacterial cells through direct contact. news-medical.net
Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). researchgate.net
Transformation: The uptake of naked DNA from the environment by a bacterial cell. researchgate.net
Resistance genes for lincosamides, including erm, lnu, cfr, and lsa, have all been identified on MGEs in various pathogenic bacteria. nih.gov This mobility allows for the rapid spread of resistance not only within a single bacterial species but also across different species and genera. futurelearn.comnih.gov The presence of multiple resistance genes on a single MGE can lead to the emergence of multidrug-resistant strains, posing a significant challenge to clinical treatment. nih.gov For instance, the erm(A) and erm(C) genes are frequently found on plasmids in staphylococci, contributing to the high rates of macrolide and lincosamide resistance in these bacteria. amazonaws.com
Strategies for Mitigating or Circumventing Resistance to Lincosamide Antibiotics
Overcoming the challenge of lincosamide resistance requires multifaceted approaches, ranging from the development of new drugs to strategies that restore the efficacy of existing ones.
One promising strategy is the chemical modification of existing lincosamide antibiotics . By altering the chemical structure of the antibiotic, it may be possible to create new derivatives that are poor substrates for inactivating enzymes or that can bind effectively to modified ribosomes. nih.gov
The development of adjuvants or combination therapies is another key area of research. This includes the use of efflux pump inhibitors (EPIs), which are compounds that block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. news-medical.net While the development of clinically effective EPIs has been challenging, it remains an active area of investigation. news-medical.net Another adjuvant approach involves targeting bacterial virulence factors or non-essential pathways to weaken the pathogen and enhance the effect of the antibiotic.
Antimicrobial peptides (AMPs) , which are naturally occurring components of the innate immune system, are also being explored as potential therapeutics. news-medical.net AMPs can have direct bactericidal activity or can be used in combination with traditional antibiotics to enhance their effectiveness. news-medical.net
Finally, antimicrobial stewardship plays a crucial role in mitigating the spread of resistance. nih.gov This involves the responsible use of antibiotics, including appropriate prescribing practices, to reduce the selective pressure that drives the evolution and spread of resistant bacteria.
| Strategy | Description |
| Chemical Modification | Altering the structure of existing lincosamides to evade resistance mechanisms. |
| Efflux Pump Inhibitors (EPIs) | Compounds that block efflux pumps, restoring intracellular antibiotic concentration. |
| Antimicrobial Peptides (AMPs) | Utilizing natural or synthetic peptides with antimicrobial properties, alone or in combination with antibiotics. |
| Antimicrobial Stewardship | Implementing policies and practices to ensure the responsible and effective use of antibiotics. |
Computational and Theoretical Chemistry Approaches to Dehydroclindamycin
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are fundamental for understanding the electronic structure and intrinsic reactivity of a molecule like Dehydroclindamycin. These methods allow for the computation of various molecular properties, including electron distribution, charge densities, molecular orbitals (HOMO/LUMO), dipole moments, and bond energies. The electronic structure dictates a molecule's chemical behavior, influencing its reactivity, polarity, and potential for intermolecular interactions. For this compound, quantum chemical calculations can predict sites prone to electrophilic or nucleophilic attack, providing insights into its stability and potential degradation pathways. Analyzing the frontier molecular orbitals (HOMO and LUMO) can also offer clues about its electronic excitation properties and reactivity in chemical reactions nih.govarxiv.orgmicrosoft.comrsc.orgaspbs.com.
Emerging Research Directions and Methodological Advancements in Dehydroclindamycin Research
Recent scientific inquiry into Dehydroclindamycin, a notable impurity and derivative of Clindamycin (B1669177), is increasingly leveraging cutting-edge technologies and interdisciplinary approaches. These advancements are pivotal in understanding its formation, biological implications, and in the development of strategies to control its presence in pharmaceutical preparations. The focus is shifting from simple detection to a more holistic understanding, integrating sophisticated biological and computational tools.
Q & A
Q. How can researchers navigate ethical and logistical challenges in this compound clinical trial design?
- Methodological Answer : Predefine inclusion/exclusion criteria to minimize bias. Use adaptive trial designs for dose escalation. Secure ethical approval by demonstrating feasibility (e.g., recruitment potential, facility adequacy) and adhering to Declaration of Helsinki principles. Publish protocols in registries like ClinicalTrials.gov .
Data Presentation Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
